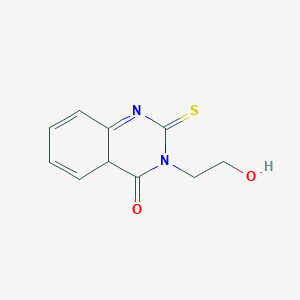
4(1H)-Quinazolinone, 2,3-dihydro-3-(2-hydroxyethyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative with a hydroxyethyl and mercapto group attached to the quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and catalysis are likely to be applied to scale up the synthesis. The use of catalysts like graphene oxide and the optimization of reaction conditions to minimize waste and energy consumption would be key considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyethyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing the compound’s biological activity. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share the quinazolinone core but lack the hydroxyethyl and mercapto groups.
Quinazolin-4(3H)-ones: Similar core structure but different substituents.
Uniqueness
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both hydroxyethyl and mercapto groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-2-sulfanylidene-4aH-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,7,13H,5-6H2 |
Clave InChI |
ORWLOUQETGDYMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=S)N(C2=O)CCO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















